molecular formula C20H20ClNO4 B062549 cyclopentyl 2-chloro-5-((2-methoxybenzoyl)amino)benzoate CAS No. 178870-09-2

cyclopentyl 2-chloro-5-((2-methoxybenzoyl)amino)benzoate

Katalognummer: B062549
CAS-Nummer: 178870-09-2
Molekulargewicht: 373.8 g/mol
InChI-Schlüssel: HMKTWSFUMBEBMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester is a chemical compound with the molecular formula C20H20ClNO4 and a molecular weight of 373.8 g/mol. This compound is known for its unique structure, which includes a benzoic acid core substituted with chlorine, methoxybenzoyl, and cyclopentyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzoic acid with 2-methoxybenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then esterified with cyclopentanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: The chlorine atom in the benzoic acid core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester can be compared with similar compounds such as:

    Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a cyclopentyl ester group.

    Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, ethyl ester: This compound features an ethyl ester group, offering different chemical properties and reactivity.

Eigenschaften

CAS-Nummer

178870-09-2

Molekularformel

C20H20ClNO4

Molekulargewicht

373.8 g/mol

IUPAC-Name

cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C20H20ClNO4/c1-25-18-9-5-4-8-15(18)19(23)22-13-10-11-17(21)16(12-13)20(24)26-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,23)

InChI-Schlüssel

HMKTWSFUMBEBMP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3

Kanonische SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3

178870-09-2

Synonyme

cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.